3-(Benzyloxy)-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methyl-4(1H)-pyridinone
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Overview
Description
3-(Benzyloxy)-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methyl-4(1H)-pyridinone is a complex organic compound characterized by its unique structural features, including a benzyloxy group, a chloro-trifluoromethyl-substituted pyridine ring, and a pyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methyl-4(1H)-pyridinone typically involves multiple steps:
Formation of the Pyridinone Core: The initial step often involves the construction of the pyridinone core through cyclization reactions. This can be achieved using starting materials such as 2-methyl-4-pyridone and appropriate reagents under controlled conditions.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions. Benzyl alcohol or benzyl chloride can be used as the source of the benzyloxy group, typically in the presence of a base such as sodium hydride or potassium carbonate.
Substitution on the Pyridine Ring: The chloro and trifluoromethyl groups are introduced onto the pyridine ring through electrophilic aromatic substitution reactions. This step may involve the use of chlorinating agents like thionyl chloride and trifluoromethylating agents such as trifluoromethyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the pyridinone core, potentially converting it to a dihydropyridinone.
Substitution: The chloro group on the pyridine ring can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzaldehyde derivatives, while nucleophilic substitution of the chloro group can produce a variety of substituted pyridines.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(Benzyloxy)-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methyl-4(1H)-pyridinone serves as a versatile intermediate for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes and receptors, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for incorporation into various industrial processes.
Mechanism of Action
The mechanism by which 3-(Benzyloxy)-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methyl-4(1H)-pyridinone exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity, while the benzyloxy group may influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-3-chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-5-(trifluoromethyl)pyridazine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
Compared to these similar compounds, 3-(Benzyloxy)-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methyl-4(1H)-pyridinone is unique due to the presence of the pyridinone core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-3-phenylmethoxypyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N2O2/c1-12-17(27-11-13-5-3-2-4-6-13)16(26)7-8-25(12)18-15(20)9-14(10-24-18)19(21,22)23/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZREVCTZMVRSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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